tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate
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Overview
Description
“tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate” is a chemical compound with the molecular formula C13H19N3O2 . It is a derivative of naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .
Synthesis Analysis
The synthesis of naphthyridine derivatives, including “this compound”, has been a subject of research for many years . Various strategies have been developed, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis
The molecular structure of “this compound” is based on the naphthyridine core, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
Naphthyridine derivatives, including “this compound”, exhibit a wide range of reactivity. They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and form metal complexes .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 249.31 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Scientific Research Applications
Synthesis and Antibacterial Activity
tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate and its derivatives have been explored for their synthesis and structure-activity relationships in the development of new antibacterial agents. The compound, as part of a broader class of fluoroquinolones and naphthyridines, has shown potent in vitro and in vivo antibacterial activities. These studies highlight the compound's potential as a basis for developing therapeutic agents targeting various bacterial infections. A notable compound from this research, BMY 40062, exhibited favorable properties including significant microbiological activity, low toxicity, and an encouraging pharmacokinetic profile, making it a candidate for clinical evaluation (Bouzard et al., 1989).
Enantioselective Sensing of Chiral Amino Alcohols
The compound has also found application in the field of chiral analysis, specifically in the enantioselective sensing of chiral amino alcohols. A derivative of the compound, when used in conjunction with scandium, forms a highly fluorescent complex capable of enantioselectively sensing chiral amino alcohols through a fluorescence ligand displacement assay. This method allows for the accurate measurement of both the total amount and the enantiomeric excess of several amino alcohols at micromolar concentrations, showcasing its utility in analytical chemistry (Liu, Pestano, & Wolf, 2008).
Development of Photoluminescent Materials
Another interesting application involves the synthesis of photoluminescent materials. This compound derivatives have been incorporated into rhenium(I) complexes. These complexes exhibit strong photoluminescence due to metal-to-ligand charge transfer, with potential applications in the development of organic light-emitting diodes (OLEDs) and other photoluminescent materials. This research underscores the versatility of the compound in creating materials with novel optical properties (Wang et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-5-4-9-6-10(14)7-15-11(9)8-16/h6-7H,4-5,8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPITVLWKNQNRQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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